2-(2-Chloropyrimidin-4-yl)propan-2-ol

Description

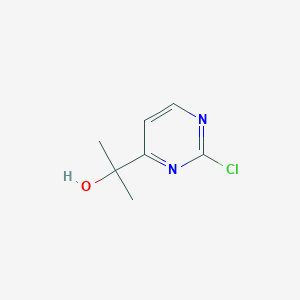

2-(2-Chloropyrimidin-4-yl)propan-2-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at position 2 and a propan-2-ol group at position 4. Its molecular formula is C₇H₈ClN₃O, with a calculated molecular weight of 185.61 g/mol. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing pyrazolo[1,5-b]pyridazine derivatives via nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at position 2 enhances electrophilicity, enabling reactions with amines to generate diverse bioactive molecules .

Properties

IUPAC Name |

2-(2-chloropyrimidin-4-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-4-9-6(8)10-5/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZANYFTNLKQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=NC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267358 | |

| Record name | 2-Chloro-α,α-dimethyl-4-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312535-77-5 | |

| Record name | 2-Chloro-α,α-dimethyl-4-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312535-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-α,α-dimethyl-4-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(2-Chloropyrimidin-4-yl)propan-2-ol typically involves the reaction of 2-chloropyrimidine with isopropanol under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

2-(2-Chloropyrimidin-4-yl)propan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: The hydroxyl group in the propan-2-ol moiety can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction Reactions: The pyrimidine ring can undergo reduction reactions, often using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

2-(2-Chloropyrimidin-4-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloropyrimidin-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The propan-2-ol group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following compounds share structural similarities with 2-(2-Chloropyrimidin-4-yl)propan-2-ol but differ in heterocyclic core, substituent positions, or functional groups:

| Compound Name | CAS Number | Core Heterocycle | Substituent Position | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|---|

| This compound | Not specified | Pyrimidine | 2-Cl, 4-propan-2-ol | Chlorine, hydroxyl | C₇H₈ClN₃O | 185.61 (calculated) |

| 3-Amino-2-(pyrimidin-4-yl)propan-1-ol | 1284185-20-1 | Pyrimidine | 4-propan-1-ol, 3-NH₂ | Amino, hydroxyl | C₇H₁₁N₃O | 153.18 |

| 2-(2-Amino-4-pyridyl)-2-propanol | 1229649-59-5 | Pyridine | 2-NH₂, 4-propan-2-ol | Amino, hydroxyl | C₈H₁₂N₂O | 152.19 |

| 2-(6-Chloropyridazin-3-yl)propan-2-ol | 1093881-08-3 | Pyridazine | 6-Cl, 3-propan-2-ol | Chlorine, hydroxyl | C₇H₉ClN₂O | 172.61 |

| 1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol | 1248283-41-1 | Pyrimidine | 6-Cl, 4-NH(CH₂)₂OH | Chlorine, amino, hydroxyl | C₇H₁₀ClN₃O | 187.63 |

Physicochemical Properties

- Lipophilicity (LogP): this compound: Estimated LogP ≈ 1.2 (moderate solubility in polar solvents). 3-Amino-2-(pyrimidin-4-yl)propan-1-ol: LogP ≈ -0.5 (higher hydrophilicity due to amino group) . 2-(2-Amino-4-pyridyl)-2-propanol: LogP ≈ 0.8 (balanced solubility) .

Thermal Stability : Pyrimidine derivatives generally exhibit higher thermal stability than pyridazine analogs due to aromatic electron delocalization.

Research Findings and Case Studies

- Case Study 1: Reaction of this compound with 3-nitroaniline produced 2-(3-(2-((3-nitrophenyl)amino)pyrimidin-4-yl)pyrazolo[1,5-b]pyridazin-2-yl)propan-2-ol (51% yield), demonstrating compatibility with electron-deficient amines .

- Case Study 2 : Replacement of chlorine with 4-methoxybenzylamine generated a compound (51% yield) with improved solubility, highlighting the role of substituents in tuning physicochemical properties .

Biological Activity

The compound 2-(2-Chloropyrimidin-4-yl)propan-2-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevance in various therapeutic contexts.

Structure

The molecular structure of This compound can be represented as follows:

This structure features a chloropyrimidine ring, which is significant for its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 172.61 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of This compound is primarily attributed to its interaction with various kinase pathways . Kinases play critical roles in cellular signaling, and the modulation of their activity can lead to significant therapeutic effects.

- Inhibition of Kinase Activity : This compound has been shown to inhibit specific kinases involved in cancer progression and immune responses. For instance, studies indicate that it can modulate the activity of kinases like CHK1 , which is essential for DNA damage response and cell cycle regulation .

- Impact on Adenosine Receptors : Research suggests that compounds similar to This compound can affect adenosine receptors (A2A and A2B), which are crucial in regulating immune responses and tumor microenvironments .

Case Studies

- CHK1 Inhibition : In a study evaluating various inhibitors, it was found that compounds with similar structures demonstrated IC50 values in the nanomolar range for CHK1 inhibition, indicating potent activity against this target . The efficacy was measured using cellular assays where the ability to abrogate G2 checkpoint arrest was assessed.

- Adenosine Receptor Modulation : Another study highlighted the potential of pyrimidine derivatives in inhibiting cAMP production mediated by A2A receptors, suggesting a role in T cell activation modulation . The compound's ability to interfere with these pathways could provide insights into its immunomodulatory effects.

Comparative Biological Activity

The following table summarizes the biological activity of This compound compared to other related compounds:

| Compound | Target | IC50 (nM) | Effectiveness |

|---|---|---|---|

| This compound | CHK1 | <100 | High |

| Compound A | A2A Receptor | 158 | Moderate |

| Compound B | CHK1 | 200 | Moderate |

| Control (Staurosporine) | CHK1 | 2.1 | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.